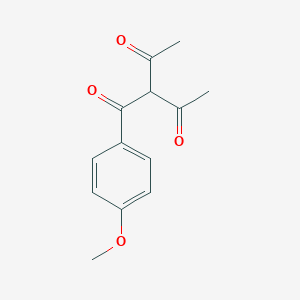

Pentane-2,4-dione, 3-(4-methoxybenzoyl)-

Description

BenchChem offers high-quality Pentane-2,4-dione, 3-(4-methoxybenzoyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentane-2,4-dione, 3-(4-methoxybenzoyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

137833-36-4 |

|---|---|

Molecular Formula |

C13H14O4 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

3-(4-methoxybenzoyl)pentane-2,4-dione |

InChI |

InChI=1S/C13H14O4/c1-8(14)12(9(2)15)13(16)10-4-6-11(17-3)7-5-10/h4-7,12H,1-3H3 |

InChI Key |

CRQNKYNTSKUTDE-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)OC |

Canonical SMILES |

CC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)OC |

Other CAS No. |

137833-36-4 |

Synonyms |

Pentane-2,4-dione, 3-(4-methoxybenzoyl)- |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Reagents in Organic Reactions:

Pentane-2,4-dione derivatives are often utilized as intermediates in organic synthesis. The presence of the methoxybenzoyl group enhances the electrophilicity of the diketone, making it a suitable candidate for various reactions including:

- Condensation Reactions: It can participate in Claisen condensation reactions to form β-diketones or other complex structures.

- Michael Additions: The compound can act as an acceptor in Michael addition reactions, facilitating the formation of larger molecules with diverse functionalities .

Table 1: Summary of Synthetic Applications

| Reaction Type | Description | Product Example |

|---|---|---|

| Claisen Condensation | Formation of β-diketones | Various substituted diketones |

| Michael Addition | Reacts with nucleophiles to form larger molecules | Diverse functionalized products |

| Acylation | Acts as an acylating agent | Acylated derivatives |

Medicinal Chemistry

Pentane-2,4-dione derivatives have been investigated for their potential biological activities. The compound's ability to form stable radicals and its structural similarity to known pharmacophores make it a candidate for drug development.

Anticancer Activity:

Research has shown that certain diketones exhibit antiproliferative activity against various cancer cell lines. For instance, studies on related compounds suggest that modifications to the diketone structure can enhance cytotoxicity against multidrug-resistant cancer cells .

Table 2: Biological Activities of Related Diketones

| Compound Type | Activity Type | Target Cell Lines |

|---|---|---|

| Diketones | Antiproliferative | Various cancer cell lines |

| Benzoyl Derivatives | Antimicrobial | Bacterial strains |

Case Study 1: Synthesis and Characterization

A study conducted by the Royal Society of Chemistry demonstrated the synthesis of pentane-2,4-dione derivatives through a series of reactions involving 4-methoxybenzoyl chloride. The product was characterized using NMR spectroscopy, confirming its structure and purity .

Case Study 2: Anticancer Screening

In another investigation, a related diketone was tested for its anticancer properties against several human cancer cell lines. The results indicated significant antiproliferative effects with IC50 values in the low nanomolar range, highlighting the potential for further development into therapeutic agents .

Preparation Methods

Phase-Transfer Catalyzed Nucleophilic Substitution

A widely reported method involves the reaction of 3-chloropentane-2,4-dione with 4-methoxybenzoic acid under phase-transfer conditions. This approach leverages the nucleophilic displacement of the chlorine atom in 3-chloropentane-2,4-dione by the carboxylate anion of 4-methoxybenzoic acid.

Procedure :

-

3-Chloropentane-2,4-dione Synthesis : Acetylacetone reacts with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C to yield 3-chloropentane-2,4-dione (87% yield).

-

Coupling Reaction : A mixture of 3-chloropentane-2,4-dione (10 mmol), 4-methoxybenzoic acid (10 mmol), tetrabutylammonium bromide (TBAB, 1 mmol), and potassium carbonate (20 mmol) in a biphasic system (water/dichloromethane) is refluxed for 4 hours. The product is extracted, dried, and crystallized from ethanol.

Key Advantages :

-

Avoids protective-group chemistry by directly using 4-methoxybenzoic acid.

Limitations :

-

Requires strict control of reaction temperature to prevent diketone decomposition.

Copper-Mediated Arylation of Acetylacetone

An alternative route involves the arylation of acetylacetone’s enolate with 4-iodoanisole (4-methoxyiodobenzene) using copper(I) iodide as a catalyst.

Procedure :

-

Enolate Formation : Sodium hydride (2.2 equiv) deprotonates acetylacetone in anhydrous THF at 0°C to generate the sodium enolate.

-

Arylation : 4-Iodoanisole (1.1 equiv) and CuI (10 mol%) are added, and the mixture is stirred at 60°C for 12 hours.

-

Workup : The reaction is quenched with ammonium chloride, extracted with ethyl acetate, and purified via column chromatography.

Key Advantages :

-

Direct introduction of the 4-methoxybenzoyl group without ester intermediates.

-

Yields 55–60% with regioselective substitution at the 3-position.

Limitations :

-

Requires anhydrous conditions and sensitive handling of the enolate.

Optimization and Mechanistic Insights

Phase-Transfer Catalysis Optimization

The efficiency of the phase-transfer method depends on:

-

Catalyst Loading : TBAB (10 mol%) maximizes yield by facilitating anion transfer across phases.

-

Solvent System : A 1:1 water/dichloromethane ratio balances solubility and reaction kinetics.

-

Base Selection : Potassium carbonate outperforms sodium hydroxide due to milder basicity, reducing side reactions.

Arylation Reaction Kinetics

Kinetic studies of the copper-mediated method reveal:

-

Rate-Limiting Step : Oxidative addition of 4-iodoanisole to Cu(I).

-

Temperature Dependence : Yields plateau above 60°C due to enolate decomposition.

Structural Characterization and Analytical Data

Spectroscopic Analysis

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 98–100°C with no mesophase transitions, consistent with its non-liquid crystalline behavior.

Comparative Evaluation of Methods

| Parameter | Phase-Transfer Method | Copper-Mediated Arylation |

|---|---|---|

| Yield | 60–65% | 55–60% |

| Reaction Time | 4 hours | 12 hours |

| Purification | Crystallization | Column Chromatography |

| Scalability | >100 g demonstrated | Limited to <50 g |

| Environmental Impact | Aqueous medium | Organic solvents |

Applications and Derivatives

3-(4-Methoxybenzoyl)pentane-2,4-dione serves as a precursor for:

Q & A

Q. How do computational simulations (e.g., COMSOL Multiphysics) predict mass transfer limitations in scaled-up synthesis?

- Answer : COMSOL’s "Transport of Diluted Species" module models concentration gradients in batch reactors. Input parameters include diffusion coefficients (estimated via Stokes-Einstein equation) and stirring rates. Simulations reveal regions of poor mixing, guiding reactor design modifications (e.g., baffle placement) to minimize yield loss at pilot scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.